molecular formula C12H13NO2 B1370264 5-Methyl-2-p-tolyloxazole-4-methanol

5-Methyl-2-p-tolyloxazole-4-methanol

Cat. No. B1370264
M. Wt: 203.24 g/mol
InChI Key: VDDBRZJNFWSEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-p-tolyloxazole-4-methanol is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-p-tolyloxazole-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-p-tolyloxazole-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methyl-2-p-tolyloxazole-4-methanol

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-13-11(7-14)9(2)15-12/h3-6,14H,7H2,1-2H3

InChI Key

VDDBRZJNFWSEGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry four-necked flask with stirrer motor, internal thermometer, dropping funnel with pressure equalizer and reflux condenser with argon inlet (aspirator with tap), 9.3 g of LiAlH4 are covered with 600 ml of diethyl ether. The suspension is cooled to 0° C. 30 g of ethyl 5-methyl-2-p-tolyloxazole-4-carboxylate are dissolved in 100 ml of diethyl ether and added dropwise to the suspension. After one hour of stirring at room temperature, the reaction has ended (TLC (heptane/ethyl acetate 1:1): Rf, starting material=0.66, Rf, product=0.18). 80 g of MgSO4, 300 ml of methyl tert-butyl ether and 30 ml of ethyl acetate are added successively, and the suspension is stirred at room temperature. The mixture is then cooled to 0° C., 90 ml of 10N KOH are added dropwise and the mixture is stirred for another 60 min. The solids are filtered off, the residue is washed three times with ethyl acetate and the filtrate is concentrated, giving 24 g of 5-methyl-2-p-tolyl-oxazole-4-methanol as a yellow solid. C12H13NO2 (203.24), LCMS(ESI): 204.1 (MH+).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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